CID 78066308
Description
CID 78066308 (Compound Identification Number 78066308) is a chemical compound cataloged in the PubChem database. Figure 1D in highlights its presence in specific fractions of distilled extracts, implying it is a volatile or semi-volatile organic compound. Its mass spectrum (Figure 1D) further indicates a unique fragmentation pattern, which aids in structural elucidation.
Properties
Molecular Formula |
Ga3Os |
|---|---|
Molecular Weight |
399.4 g/mol |
InChI |
InChI=1S/3Ga.Os |
InChI Key |
XCMYGQFTMDYXAJ-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[Os] |
Origin of Product |
United States |
Preparation Methods
Raw Material Selection: Choosing appropriate starting materials based on the desired chemical structure.
Reaction Conditions: Conducting reactions under controlled temperature, pressure, and pH conditions to ensure optimal yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Pyrimidine derivatives often undergo nucleophilic substitution at electron-deficient positions. For example, in compound 7x (a pyrido[2,3-d]pyrimidine-6-carbonitrile), methyl sulfoxide intermediates are substituted with aryl/heteroaryl amines via oxidation and displacement (e.g., using m-CPBA) .
Key Reaction Example :
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 6a (methylsulfide) | m-CPBA | 7x (aryl amine derivative) | 44% |
Cyclization and Condensation Reactions
Knoevenagel condensation is a common method for synthesizing pyridopyrimidine scaffolds. For instance, aldehydes (e.g., 4a–4j ) react with cyanoacetic acid or nitro-acetic acid ethyl ester under benzylamine catalysis to form intermediates (5a–5s ) .
Mechanistic Highlights :
Oxidation-Reduction Reactions
Inorganic chemists often modify substituents to enhance bioactivity. For example:
-
Sulfide to Sulfoxide : Oxidation of methylsulfide groups using m-CPBA improves electrophilicity for subsequent substitutions .
-
Nitro to Amine : Reduction of nitro groups (e.g., in 5f ) with Pd/C and H
yields bioactive amines .
Biological Activity-Driven Modifications
Reactivity is tailored to optimize pharmacological properties:
Cytotoxicity Correlation Table
| Compound | Substituent (R1) | IC
(HepG2, μM) | IC
(A549, μM) |
|----------|-------------------|------------------------|-----------------------|
| 6c | Cyclohexyl | 2.17 ± 0.08 | 8.39 ± 0.92 |
| 6e | p-Tolyl | 1.28 ± 0.09 | 11.27 ± 1.05 |
Key Insight : Electron-withdrawing groups (e.g., cyano) at C-6 enhance kinase inhibition (e.g., 7x ; IC
= 30–100 nM) .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups. For example:
-
Buchwald-Hartwig Amination : Used to attach 4-(4-methylpiperazin-1-yl)phenylamino groups to pyridopyrimidine cores .
Hydrolysis and Esterification
Carboxylate esters (e.g., in 4h ) undergo alkaline hydrolysis to carboxylic acids, enabling further derivatization .
Stability Note : Pyrimidine rings are resistant to hydrolysis under physiological conditions but susceptible to strong acids/bases.
Multi-Component Reactions
One-pot syntheses streamline the formation of complex scaffolds:
Scientific Research Applications
CID 78066308 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78066308 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their structure or function, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Betulin-Derived Inhibitors (CID 72326, 64971, 10153267)
lists betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) as triterpenoid inhibitors. If CID 78066308 is a triterpenoid, key comparisons include:
| Property | This compound | Betulin (CID 72326) | 3-O-Caffeoyl Betulin (CID 10153267) |
|---|---|---|---|
| Molecular Weight | Not reported | 442.7 g/mol | 618.8 g/mol |
| Functional Groups | Likely hydroxyl/carboxyl | Hydroxyl | Hydroxyl, caffeoyl ester |
| Bioactivity | Undefined | Anti-inflammatory | Enhanced solubility, antiviral |
Betulin derivatives exhibit modifications that enhance bioavailability and target specificity, suggesting this compound could be optimized similarly if structurally related .
Oscillatoxin Derivatives (CIDs 101283546, 185389)
describes oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) as marine-derived toxins.
| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Structural Complexity | Presumed moderate | High (macrocyclic lactone) | High (methylated macrocycle) |
| Toxicity | Unknown | Cytotoxic | Cytotoxic |
| Natural Source | Unclear | Marine cyanobacteria | Marine cyanobacteria |
These comparisons highlight the importance of methylation and macrocyclization in bioactivity, which may inform synthetic strategies for this compound .
Functional Comparison with Substrates and Inhibitors
Bile Acid Substrates (CIDs 6675, 439763)
identifies taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) as substrates for transporters. If this compound is a steroid-like molecule, functional similarities may include:
| Property | This compound | Taurocholic Acid (CID 6675) | Taurolithocholic Acid (CID 439763) |
|---|---|---|---|
| Solubility | Likely amphipathic | High (due to taurine conjugate) | Moderate |
| Biological Role | Undefined | Bile salt, lipid digestion | Bile salt, signaling molecule |
The conjugation of polar groups (e.g., taurine) in bile acids enhances solubility, a strategy applicable to this compound if hydrophobicity limits its efficacy .
GC-MS and Vacuum Distillation
This compound was characterized using GC-MS (, Figure 1C–D), a method also employed for volatile terpenoids like betulin derivatives. Its elution profile in vacuum distillation fractions suggests a boiling point range of 150–300°C, comparable to mid-weight triterpenoids .
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